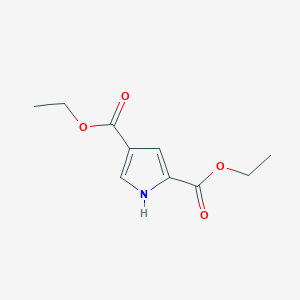
Diethyl 1H-pyrrole-2,4-dicarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of diethyl 1H-pyrrole-2,4-dicarboxylate and its derivatives involves several innovative approaches. A notable method includes the acid-catalysed treatment of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with various aliphatic and (hetero)aromatic primary amines, producing 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates with yields ranging from 14 to 93% (Škrlep et al., 2009). Another innovative synthetic route involves the reaction of 2H-azirines with enamines, leading to the formation of pyrrole-2-carboxylic acid derivatives (Law et al., 1984).
Molecular Structure Analysis
The molecular structure of diethyl 1H-pyrrole-2,4-dicarboxylate compounds has been elucidated through various spectroscopic and computational methods. For instance, DFT calculations have been employed to analyze the bond lengths, angles, dihedral angles, and charge density on the atoms of diethyl 2-(ter-butylimino)-2,5-dihydro-5-oxo-1-phenyl-1H-pyrrole-3,4-dicarboxylate, providing insights into the electronic structure of these molecules (Yahyaei et al., 2017).
Chemical Reactions and Properties
Diethyl 1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, leading to the formation of novel pyrrole derivatives. A study reported the aqueous basic oxidation of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, yielding two oxidation products through the decomposition of a common intermediate (Campaigne & Shutske, 1974).
Aplicaciones Científicas De Investigación
Amphiphilic Receptor for Dopamine and Amphetamines : The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate can interact with dopamine and amphetamines to yield stable complexes and form a double helical supramolecular structure, suggesting its utility in chemical sensing or drug delivery mechanisms (Reviriego et al., 2006).
Synthesis of Indolizidines and Piclavine A : Diethyl L-glutamate hydrochloride and tetrahydro-2,5-dimethoxyfuran are used to synthesize various compounds including indolizidines 209B and 209D, as well as piclavine A. This indicates its role in the synthesis of complex organic molecules, which could have pharmaceutical implications (Jefford et al., 1995).
Axial Chirality and Restricted Rotation : Diethyl 3,3'-di-tert-butyl-2,2'-bipyrrole-5,5'-dicarboxylate exhibits axial chirality and restricted rotation about the 2,2'-bipyrrole bond due to the presence of tert-butyl groups. This characteristic is valuable in the study of chiral molecules and their applications in optical and pharmaceutical industries (Skowronek & Lightner, 2003).
Synthesis of 3,5-Diaryl-2H-pyrrole-2,2-dicarboxylic Esters : A novel process for preparing these esters results in the formation of novel isomers and derivatives, potentially useful in the creation of new materials or therapeutic agents (Sammes et al., 1985).
Synthesis of 3,4-Alkylenedioxypyrrole Derivatives : The compound serves as a precursor in an efficient synthetic route to produce 3,4-alkylenedioxypyrrole (XDOP) derivatives, indicating its role in the synthesis of novel organic compounds (Zong et al., 2006).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
diethyl 1H-pyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-14-9(12)7-5-8(11-6-7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDULIUHZHMBIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507678 | |
| Record name | Diethyl 1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1H-pyrrole-2,4-dicarboxylate | |
CAS RN |
55942-40-0 | |
| Record name | Diethyl 1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


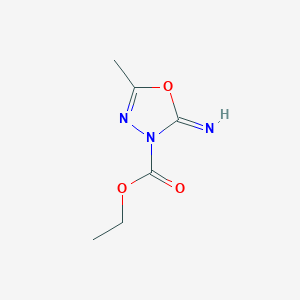
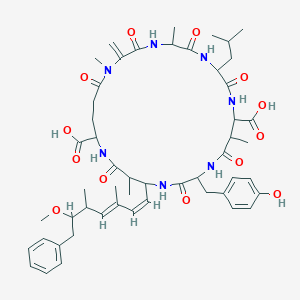
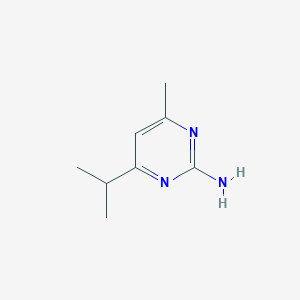
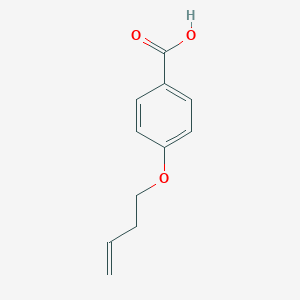
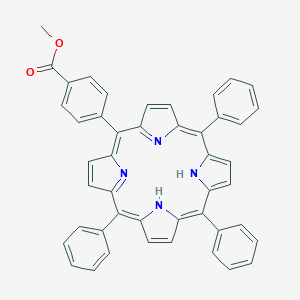
![n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine](/img/structure/B40380.png)
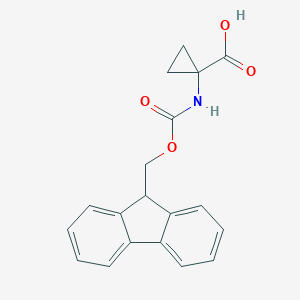
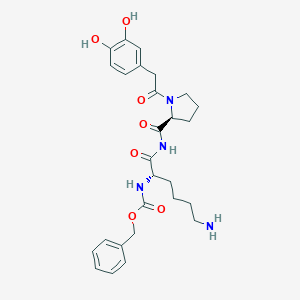
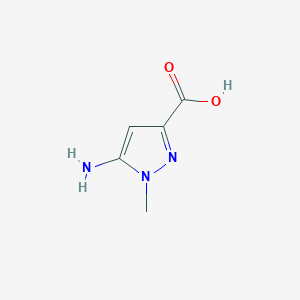
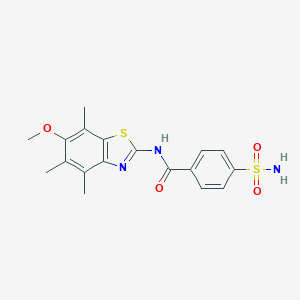
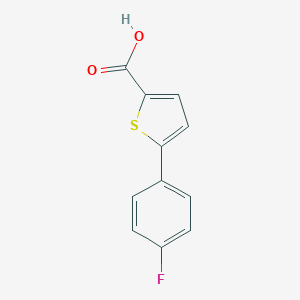
![4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B40397.png)
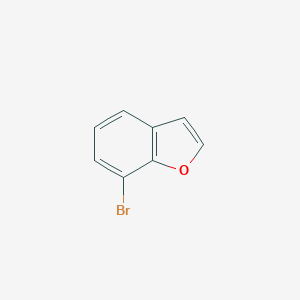
![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B40399.png)